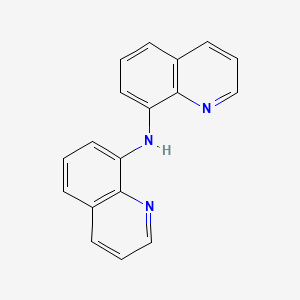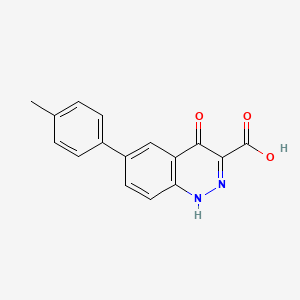
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with a carboxylic acid group at the 3-position and a p-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylglyoxal with Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoate in ethanol can yield the desired compound . The reaction is usually carried out at room temperature, and the product is purified through filtration and washing with ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives with hydroxyl groups.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate its detailed mechanism of action .
Comparison with Similar Compounds
4-Quinolone-3-carboxylic acid: Similar in structure but with a quinolone core instead of a cinnoline core.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline core.
6-(p-Tolyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a quinoline core.
Uniqueness: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to quinoline derivatives
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)15(19)14(16(20)21)18-17-13/h2-8H,1H3,(H,17,19)(H,20,21) |
InChI Key |
OVBHDNPTCANKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


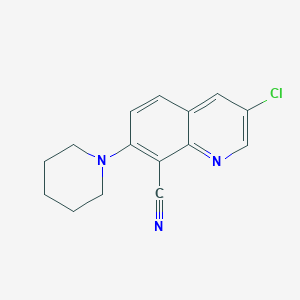

![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)

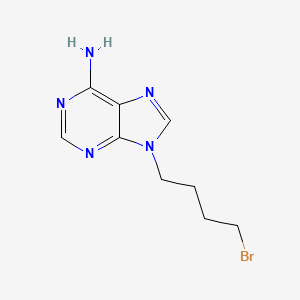
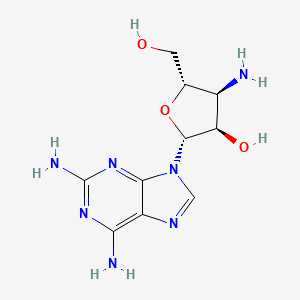
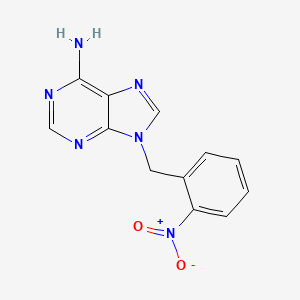
![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

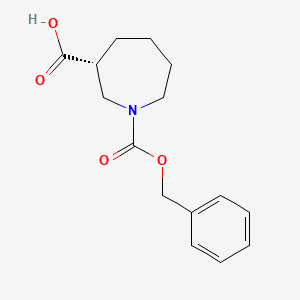

![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)
